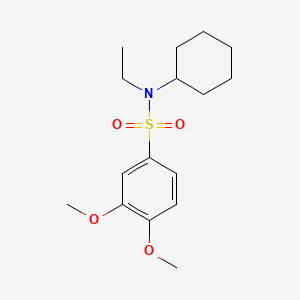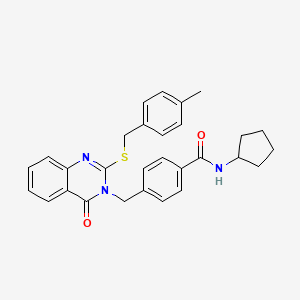
1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14FNO2 and a molecular weight of 223.24 .
Synthesis Analysis
The synthesis of “1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” and its derivatives involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring attached to a fluorobenzyl group . The molecular formula is C12H14FNO2, indicating that it contains 12 carbon atoms, 14 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” include a molecular weight of 223.24 and a molecular formula of C12H14FNO2 .Applications De Recherche Scientifique
1. Synthesis and Spin-Labelling Studies
Research by Hankovszky et al. (1989) delved into synthesizing 2-Fluorophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls, which are derivatives of 1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid. These compounds were employed as versatile synthons and reagents in spin-labelling studies, highlighting their potential utility in chemical research and analysis (Hankovszky et al., 1989).
2. Structural Analysis in Metal-Organic Frameworks
A 2020 study by Zhao et al. presented the synthesis of a metal-organic framework (MOF) using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. The study focused on the structural characterization of this MOF and its potential in dye adsorption applications, demonstrating the versatility of 1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid derivatives in creating functional materials (Zhao et al., 2020).
3. Asymmetric Synthesis of Amino Acids
Saghyan et al. (2010) explored the use of fluorine-containing chiral auxiliaries based on 1-(4-Fluorobenzyl)pyrrolidine-2-carboxamide for the efficient asymmetric synthesis of amino acids. This research underlines the compound's significant role in facilitating stereoselective chemical reactions, important in pharmaceutical and biochemical syntheses (Saghyan et al., 2010).
4. Inhibitor Design in Medicinal Chemistry
Wang et al. (2001) described the discovery and synthesis of a potent influenza neuraminidase inhibitor, where derivatives of 1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid played a key role. This showcases the compound's application in the design and development of antiviral drugs (Wang et al., 2001).
Safety and Hazards
Orientations Futures
The future directions for “1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIRQKJJFAXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)


![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![2-[3-[(2,5-dimethylbenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B2802912.png)






![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)
